molecular formula C24H23N5O4S B3052687 4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid CAS No. 4369-82-8

4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid

Cat. No.: B3052687
CAS No.: 4369-82-8
M. Wt: 477.5 g/mol
InChI Key: ZKNYGLOBXFZJHA-UHFFFAOYSA-N
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Description

4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid is an organic compound exhibiting notable biochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid involves several steps:

  • Benzylation: : Introduction of the benzylsulfanyl group to the purine core, typically requiring benzyl halides and base catalysts.

  • Amidation: : Coupling of the intermediate purine derivative with pentanoic acid or its derivatives, facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide).

  • Ester Hydrolysis: : Conversion of ester intermediates to the target carboxylic acid, utilizing aqueous alkaline conditions.

Industrial Production Methods: Industrial production often leverages bulk chemicals and optimized reaction conditions:

  • High-throughput benzylation reactors: for the efficient addition of benzyl groups.

  • Continuous flow amidation processes: for high yields and purity.

  • Large-scale hydrolysis tanks: ensuring complete conversion of esters to acids.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It can undergo mild oxidation to yield sulfone derivatives.

  • Reduction: : Reduction reactions can convert the benzylsulfanyl group to a thiol.

  • Substitution: : Electrophilic aromatic substitution can modify the benzylsulfanyl group or the benzene ring of the hydroxybenzoic acid moiety.

Common Reagents and Conditions Used

  • Oxidation: : Mild oxidizing agents like hydrogen peroxide or MCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Friedel-Crafts reagents for benzene ring modifications.

Major Products Formed

  • Sulfonyl derivatives: : From oxidation reactions.

  • Thiol derivatives: : From reduction reactions.

  • Substituted benzoic acids: : From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

  • Synthesis of complex organic molecules: : Used as a building block in multi-step synthetic routes.

  • Catalysis: : Studied for its potential role in organic catalysts.

Biology

  • Enzyme inhibition: : Examined for its potential to inhibit specific enzymes.

  • Molecular probes: : Used in biochemical assays to probe enzyme active sites.

Medicine

  • Drug development: : A lead compound in the development of new pharmaceuticals.

  • Anticancer research: : Investigated for its anticancer properties in cellular models.

Industry

  • Material science: : Components in the synthesis of polymers and advanced materials.

  • Agrochemicals: : Potential use in the development of novel agrochemical agents.

Mechanism of Action

Mechanism

  • Molecular Targets and Pathways: : Targets enzymes and receptor sites, disrupting normal biochemical pathways. The benzylsulfanyl group interacts with thiol residues in proteins, affecting their function, while the purine moiety engages nucleotide-binding sites, altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzylthio-9h-purine-9-carboxylic acid: : Similar purine base with a carboxyl group.

  • 2-Hydroxybenzoic acid derivatives: : Aspirin and other salicylates.

  • Pentanoic acid amides: : Various pharmaceutical agents with pentanoic acid backbones.

Uniqueness

  • The unique combination of a purine base, benzylsulfanyl group, and hydroxybenzoic acid distinguishes it from similar compounds, conferring unique biological and chemical properties. The structure allows it to interact with multiple biological targets, making it versatile in research and potential therapeutic applications.

Properties

IUPAC Name

4-[5-(6-benzylsulfanylpurin-9-yl)pentanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c30-19-12-17(9-10-18(19)24(32)33)28-20(31)8-4-5-11-29-15-27-21-22(29)25-14-26-23(21)34-13-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,14-15,30H,4-5,8,11,13H2,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNYGLOBXFZJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCCCC(=O)NC4=CC(=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303657
Record name 4-({5-[6-(benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-82-8
Record name NSC159706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-({5-[6-(benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Reactant of Route 2
4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Reactant of Route 3
4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Reactant of Route 5
4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Reactant of Route 6
4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid

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